

N-Boc-DL-2-amino-1-pentanol CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-DL-2-amino-1-pentanol**

Cat. No.: **B069037**

[Get Quote](#)

Technical Guide: N-Boc-DL-2-amino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-Boc-DL-2-amino-1-pentanol**, a valuable building block in organic and medicinal chemistry. This document details its chemical properties, a representative synthetic protocol, and its application in synthetic workflows.

Core Chemical Data

N-Boc-DL-2-amino-1-pentanol is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group renders the amino functionality inert to a wide range of reaction conditions, allowing for selective transformations at other sites of the molecule.

Property	Value	Source
CAS Number	179684-02-7	[1]
Molecular Formula	C10H21NO3	[1]
Molecular Weight	203.28 g/mol	[1]
Synonym	[1- (Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester	[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of **N-Boc-DL-2-amino-1-pentanol** via the N-tert-butoxycarbonylation of DL-2-amino-1-pentanol. This method is based on general procedures for the Boc protection of amines.

Objective: To synthesize **N-Boc-DL-2-amino-1-pentanol** from DL-2-amino-1-pentanol.

Materials:

- DL-2-amino-1-pentanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve DL-2-amino-1-pentanol (1.0 equivalent) in the chosen organic solvent (e.g., DCM or THF).
- Base Addition: Add a suitable base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate to the reaction mixture.

- **Boc Anhydride Addition:** To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation:**
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **N-Boc-DL-2-amino-1-pentanol**.
- **Purification (if necessary):** The crude product can be purified by column chromatography on silica gel if required to obtain the final product with high purity.

Synthetic Workflow and Applications

N-Boc-DL-2-amino-1-pentanol is a versatile synthetic intermediate. The Boc-protected amine allows for selective modification of the primary alcohol, such as oxidation to an aldehyde or conversion to other functional groups. Subsequently, the Boc group can be removed under acidic conditions to liberate the free amine for further functionalization, a common strategy in the synthesis of more complex molecules, including pharmaceutical intermediates.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **N-Boc-DL-2-amino-1-pentanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [N-Boc-DL-2-amino-1-pentanol CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b069037#n-boc-dl-2-amino-1-pentanol-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b069037#n-boc-dl-2-amino-1-pentanol-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com